![molecular formula C9H18N2O3S B4838071 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B4838071.png)
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide, also known as EPMC, is a synthetic compound that has been synthesized as a potential analgesic drug. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mechanism of Action
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide acts as a selective inhibitor of Nav1.7 channels by binding to the voltage-sensing domain of the channel. This results in the inhibition of the sodium current, which reduces the excitability of the neurons and decreases the transmission of pain signals.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been shown to have potent analgesic effects in preclinical studies. It has also been shown to have low toxicity and good pharmacokinetic properties. 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide is its potency and selectivity for Nav1.7 channels. This makes it a valuable tool for studying the role of Nav1.7 channels in pain transmission. However, one limitation of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide is its solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide. One direction is to further investigate its potential as an analgesic drug in clinical trials. Another direction is to study its potential use in other diseases, such as epilepsy and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method and improve the solubility of 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide.
Scientific Research Applications
1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential use as an analgesic drug. It has shown promising results in preclinical studies as a potent and selective inhibitor of Nav1.7 channels, which are involved in the transmission of pain signals. 1-(ethylsulfonyl)-N-methyl-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, inflammatory pain, and cancer pain.
properties
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-15(13,14)11-6-4-8(5-7-11)9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACJKTZPGKNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.